molecular formula C9H7N7 B15195062 2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine CAS No. 30101-69-0

2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine

Cat. No.: B15195062
CAS No.: 30101-69-0
M. Wt: 213.20 g/mol
InChI Key: SQHXGGDVQLMCIH-UHFFFAOYSA-N
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Description

“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is a complex heterocyclic compound that features both triazine and benzotriazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine and benzotriazine rings through cyclization of appropriate precursors.

    Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis processes, often involving:

    Batch Reactors: For controlled synthesis in large quantities.

    Continuous Flow Reactors: For more efficient and consistent production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: As a catalyst in various organic reactions.

    Materials Science: In the development of new materials with unique electronic properties.

Biology and Medicine

    Pharmaceuticals: Potential use in drug development due to its unique structure.

    Biological Probes: As a probe in biochemical assays.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Dyes and Pigments: As a component in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound.

    Benzotriazine: A simpler benzotriazine compound.

    2,4-Diamino-6-chlorotriazine: A triazine derivative with similar functional groups.

Uniqueness

“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is unique due to its fused ring structure, which imparts distinct electronic properties and potential for diverse applications.

Properties

CAS No.

30101-69-0

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine

InChI

InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13)

InChI Key

SQHXGGDVQLMCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N

Origin of Product

United States

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